2-Ethoxyethyl 2-[2-(isopentylsulfanyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxyethyl 2-[2-(isopentylsulfanyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetate is a complex organic compound with potential applications in various scientific fields. Its structure includes an ethoxyethyl group, an isopentylsulfanyl group, and a hexahydropyrido[2,3-D]pyrimidinyl group, making it a unique molecule with diverse chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethyl 2-[2-(isopentylsulfanyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetate typically involves multiple steps:
Formation of the Hexahydropyrido[2,3-D]pyrimidinyl Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Isopentylsulfanyl Group: This can be achieved through nucleophilic substitution reactions using isopentylthiol and a suitable leaving group.
Attachment of the Ethoxyethyl Group: This step involves the esterification of the intermediate compound with ethoxyethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Reaktionstypen
2-Ethoxyethyl-2-[2-(Isopentylsulfanyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-yl]acetat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Isopentylsulfanyl-Gruppe kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Die Carbonylgruppen im Hexahydropyrido[2,3-D]pyrimidinyl-Kern können zu Alkoholen reduziert werden.
Substitution: Die Ethoxyethyl-Gruppe kann unter geeigneten Bedingungen durch andere Alkyl- oder Arylgruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) können verwendet werden.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden üblicherweise verwendet.
Substitution: Bedingungen können die Verwendung von starken Basen wie Natriumhydrid (NaH) oder Kalium-tert-butoxid (KOtBu) umfassen.
Hauptprodukte
Oxidation: Bildung von Sulfoxiden oder Sulfonen.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung verschiedener Alkyl- oder Arylderivate.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Als Sonde zur Untersuchung biologischer Pfade, an denen schwefelhaltige Verbindungen beteiligt sind.
Medizin: Potenzieller Einsatz als Therapeutikum aufgrund seiner einzigartigen strukturellen Merkmale.
Industrie: Einsatz bei der Entwicklung neuer Materialien mit spezifischen chemischen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von 2-Ethoxyethyl-2-[2-(Isopentylsulfanyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-yl]acetat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Isopentylsulfanyl-Gruppe kann mit Thiolgruppen in Proteinen interagieren, während der Hexahydropyrido[2,3-D]pyrimidinyl-Kern mit Nukleinsäuren oder anderen Biomolekülen interagieren kann.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways involving sulfur-containing compounds.
Medicine: Potential use as a therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-Ethoxyethyl 2-[2-(isopentylsulfanyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetate involves its interaction with molecular targets such as enzymes and receptors. The isopentylsulfanyl group may interact with thiol groups in proteins, while the hexahydropyrido[2,3-D]pyrimidinyl core may interact with nucleic acids or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Ethoxyethylacetat: Ein einfacherer Ester mit einer ähnlichen Ethoxyethyl-Gruppe.
Isopentylacetat: Enthält die Isopentylgruppe, aber es fehlt der komplexe Pyrimidinyl-Kern.
Hexahydropyrido[2,3-D]pyrimidin-Derivate: Verbindungen mit ähnlicher Kernstruktur, aber unterschiedlichen Substituenten.
Einzigartigkeit
2-Ethoxyethyl-2-[2-(Isopentylsulfanyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-yl]acetat ist aufgrund seiner Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen
Eigenschaften
Molekularformel |
C18H27N3O5S |
---|---|
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
2-ethoxyethyl 2-[2-(3-methylbutylsulfanyl)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl]acetate |
InChI |
InChI=1S/C18H27N3O5S/c1-4-25-6-7-26-14(22)10-12-9-13-15(19-16(12)23)20-18(21-17(13)24)27-8-5-11(2)3/h11-12H,4-10H2,1-3H3,(H2,19,20,21,23,24) |
InChI-Schlüssel |
LUVPKPRWNHRNAS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOC(=O)CC1CC2=C(NC1=O)N=C(NC2=O)SCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.